N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide
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Overview
Description
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is an organic compound with the molecular formula C19H21N3O It is characterized by the presence of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide typically involves the diazotization of aniline derivatives followed by coupling with a suitable amine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. For example, the diazotization can be carried out using sodium nitrite and hydrochloric acid, followed by coupling with cyclohexanecarboxamide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The phenyldiazenyl group can participate in electron transfer reactions, while the cyclohexanecarboxamide moiety may interact with proteins and enzymes. These interactions can modulate biological processes and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-phenyldiazenyl]phenyl}acetic acid
- N-{4-[(E)-phenyldiazenyl]phenyl}aniline
- N-{4-[(E)-phenyldiazenyl]phenyl}benzamide
Uniqueness
N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
543715-95-3 |
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Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21N3O/c23-19(15-7-3-1-4-8-15)20-16-11-13-18(14-12-16)22-21-17-9-5-2-6-10-17/h2,5-6,9-15H,1,3-4,7-8H2,(H,20,23) |
InChI Key |
MMLILOSTIHQZJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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